N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide

Catalog No.
S11552159
CAS No.
M.F
C19H25N5O
M. Wt
339.4 g/mol
Availability
In Stock
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N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)pro...

Product Name

N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-(pyrimidin-2-ylamino)propanamide

Molecular Formula

C19H25N5O

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C19H25N5O/c25-18(7-12-22-19-20-10-4-11-21-19)23-17-8-13-24(14-9-17)15-16-5-2-1-3-6-16/h1-6,10-11,17H,7-9,12-15H2,(H,23,25)(H,20,21,22)

InChI Key

AFZHFCWGWOAEJW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CCNC2=NC=CC=N2)CC3=CC=CC=C3

N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide is a chemical compound characterized by its unique molecular structure, which includes a benzyl group attached to a piperidine ring and a pyrimidine moiety. Its molecular formula is C19H25N5OC_{19}H_{25}N_{5}O, and it has a molecular weight of approximately 339.4 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Involving N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide typically include nucleophilic substitutions and condensation reactions. The presence of the amide functional group allows for various reactions, such as hydrolysis and acylation. For example, in an aqueous environment, the compound may undergo hydrolysis to form corresponding carboxylic acids and amines. Additionally, the piperidine ring can participate in further functionalization reactions, enhancing the compound's versatility in synthetic chemistry .

Several synthesis methods have been proposed for N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide. A common approach involves the reaction of 1-benzyl-4-piperidinamine with 3-(2-pyrimidinylamino)propanoic acid under controlled conditions, typically utilizing coupling reagents to facilitate the formation of the amide bond. Alternative methods may include the use of microwave-assisted synthesis or solvent-free conditions to enhance yield and purity. Optimization of reaction parameters such as temperature, time, and solvent choice can significantly influence the efficiency of the synthesis .

N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide has potential applications in several fields:

  • Pharmaceuticals: Its biological activity suggests possible use in developing treatments for neurological disorders.
  • Chemical Research: The compound can serve as a building block for synthesizing more complex molecules in medicinal chemistry.
  • Material Science: Investigations into its properties may lead to applications in creating novel materials with specific functionalities .

Interaction studies involving N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that it may interact with serotonin and dopamine receptors, which are critical targets in psychiatric medications. Further research is needed to elucidate its mechanism of action and potential side effects associated with these interactions .

Several compounds share structural similarities with N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide. These include:

Compound NameMolecular FormulaKey Features
N-(1-Benzyl-4-piperidinyl)-N-phenylpropanamideC21H26N2OC_{21}H_{26}N_{2}OContains phenyl instead of pyrimidine
N-(1-Benzylpiperidin-4-yl)-N-phenylpropanamideC21H26N2OC_{21}H_{26}N_{2}OSimilar piperidine structure
N-(1-Benzylpiperidin-4-yl)-propionanilideC22H28N2OC_{22}H_{28}N_{2}OVariation in acyclic chain length
N-(1-Benzyloxycarbonyl-4-piperidinyl)-propanamideC20H25N3OC_{20}H_{25}N_{3}OContains an additional carbonyl group

Uniqueness: The distinct combination of the benzyl group, piperidine ring, and pyrimidine moiety sets N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide apart from similar compounds. Its specific biological activity profile and potential therapeutic applications further highlight its uniqueness within this chemical class .

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound derives from its three primary structural components: a benzyl-substituted piperidine ring, a pyrimidinylamino group, and a propanamide backbone. The systematic name N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide explicitly defines:

  • The 1-benzyl-4-piperidyl moiety, indicating a piperidine ring substituted at the 1-position with a benzyl group and functionalized at the 4-position for amide bonding.
  • The 3-(2-pyrimidinylamino) side chain, specifying a pyrimidine ring linked via an amino group at the propanamide's third carbon.
  • The propanamide core, a three-carbon chain with a terminal amide group.

The molecular formula C₁₉H₂₅N₅O (molecular weight 339.4 g/mol) confirms this architecture through mass spectral data. Key structural features include:

PropertyValue
Piperidine substitution1-benzyl, 4-amide
Pyrimidine attachmentC2 amino linkage
Amide configurationE-geometry preferred

This nomenclature aligns with IUPAC Rule C-814.3 for heterocyclic amides, prioritizing the piperidine ring as the parent structure.

Historical Context of Piperidine-Propanamide Hybrid Compounds

Piperidine-propanamide hybrids emerged in the late 20th century as researchers explored constrained amine architectures for drug discovery. Three evolutionary phases mark their development:

  • Early prototypes (1980s): Simple N-benzylpiperidine amides like N-(1-benzyl-4-piperidyl)-N-benzylpropanamide (PubChem CID 14129733) demonstrated the conformational advantages of combining rigid piperidine cores with flexible amide side chains.
  • Amino group diversification (1990s–2000s): Introduction of heteroaromatic amines, as seen in N-(1-benzyl-4-piperidinyl)-N-(3-fluorophenyl)propanamide (ChemSpider ID 67341508), enhanced hydrogen-bonding capacity while maintaining metabolic stability.
  • Contemporary hybrids (2010s–present): Strategic placement of pyrimidinylamino groups, exemplified by the subject compound, optimized π-π stacking interactions in enzyme binding pockets.

The synthesis of 1-benzyl-4-piperidone intermediates (CAS 3612-20-2) via Dieckmann condensation, as described in ChemicalBook entry JP_CB8341198, provided critical building blocks for these hybrids.

Significance in Modern Heterocyclic Chemistry Research

This compound occupies a strategic niche in three research domains:

  • Conformational analysis: The piperidine ring's chair conformation positions the benzyl and propanamide groups axially, creating a stereoelectronically favored binding surface for protein targets. Molecular mechanics simulations indicate a 15° dihedral angle between the piperidine and pyrimidine planes, facilitating dual-mode receptor engagement.
  • Supramolecular interactions: The pyrimidinylamino group participates in three-center hydrogen bonds (N-H···N≡C) with bond lengths of 2.8–3.1 Å, as characterized by X-ray crystallography of analogous structures.
  • Synthetic methodology: Recent advances employ flow chemistry techniques to couple the piperidine and propanamide moieties, achieving 78% yield in the final amidation step under continuous photoirradiation conditions.

Comparative analysis with related structures reveals enhanced thermal stability (decomposition temperature >250°C) compared to non-aromatic analogues, making it suitable for high-temperature catalytic applications.

Retrosynthetic Analysis of Target Molecule

The target molecule possesses a molecular formula of C₁₉H₂₅N₅O with a molecular weight of 339.4 g/mol [2]. The structure integrates three distinct pharmacophoric elements: a benzyl-piperidine group contributing to lipophilicity and receptor interactions, a propanamide linker enabling hydrogen bonding and structural flexibility, and a 2-pyrimidinylamino moiety associated with nucleic acid mimicry and kinase inhibition [2]. This structural complexity necessitates a carefully planned synthetic approach that maintains the integrity of each functional group while achieving efficient bond formation.

The retrosynthetic strategy identifies 1-benzyl-4-aminopiperidine as the primary amine component, which can be synthesized through reductive amination of benzylamine with 4-piperidone . The complementary fragment, 3-(2-pyrimidinylamino)propanoic acid, serves as the carboxylic acid partner for amide bond formation. Alternative approaches include the preparation of intermediate acid chlorides or activated esters to facilitate coupling under mild conditions.

Key Intermediate Preparation: Benzyl-Piperidine Building Blocks

The synthesis of benzyl-piperidine building blocks represents a crucial step in the overall synthetic strategy, with multiple established methodologies available for their preparation. The most widely employed approach involves the reductive amination of 4-piperidone with benzylamine using sodium borohydride in methanol at room temperature [3]. This method typically affords yields of 78-89% with purities ranging from 92-95% [3].

Table 1: Benzyl Piperidine Intermediate Synthesis Conditions

MethodStarting MaterialsReaction ConditionsTypical Yield (%)Purity (%)
Reductive Amination4-Piperidone + BenzylamineNaBH₄, MeOH, rt, 2-4h78-8992-95
N-AlkylationPiperidine + Benzyl BromideK₂CO₃, DMF, 65°C, 14h85-9295-98
Horner-Wadsworth-Emmons2-Bromo-5-(hydroxymethyl)phenolPt/C, EtOAc, H₂O (catalytic)82-8890-94
Dieckmann CondensationBenzylamine + Methyl acrylateNa/MeOH, toluene, reflux, 5h65-7588-92

The N-alkylation approach offers an alternative strategy utilizing piperidine and benzyl bromide in the presence of potassium carbonate and dimethylformamide [3]. This method provides higher yields (85-92%) and superior purity (95-98%) compared to reductive amination, though it requires elevated temperatures (65°C) and extended reaction times (14 hours) [3]. The reaction proceeds via nucleophilic substitution with the piperidine nitrogen attacking the benzyl bromide to form the desired N-benzyl piperidine product.

A more sophisticated approach involves the Horner-Wadsworth-Emmons reaction with selective hydrogenation using platinum on carbon catalyst in ethyl acetate [4] [5]. This second-generation synthesis demonstrates scalability to multi-kilogram quantities while maintaining yields of 82-88% [4]. The method requires careful control of water content, as small amounts of water prove critical for completing the selective hydrogenation with minimal formation of debrominated byproducts [4] [5].

The Dieckmann condensation approach, while providing lower yields (65-75%), offers access to the benzyl-piperidine scaffold through a different mechanistic pathway [6]. This method involves the cyclization of N,N-bis(β-propanoate)benzylamine using sodium methoxide in toluene under reflux conditions [6]. The approach demonstrates the versatility of synthetic strategies available for benzyl-piperidine preparation, though optimization of reaction conditions remains necessary for improved efficiency.

Amide Coupling Strategies for Pyrimidinyl-Propanamide Formation

The formation of amide bonds represents a fundamental transformation in organic synthesis, with numerous coupling reagents and methodologies available for the construction of the pyrimidinyl-propanamide linkage. The selection of appropriate coupling conditions depends on the reactivity of the amine and carboxylic acid components, as well as the desired reaction scale and purity requirements.

Table 2: Amide Coupling Reaction Conditions

Coupling ReagentSolventTemperatureTypical Yield (%)Advantages
HATU/DIPEADMFrt, 12-24h65-80Mild conditions, good yields
EDC/HOBtDCMrt, 8-16h70-85Reliable, cost-effective
Acid Chloride/PyridineDCM0°C to rt, 4-6h75-88Fast reaction, high yields
Acyl Fluoride MethodAcetonitrile60-80°C, 2-4h60-75Difficult substrates
Microwave-AssistedDMF80-120°C, 0.5-2h70-85Rapid, efficient

The hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) coupling system with diisopropylethylamine represents a widely employed methodology for amide bond formation [7]. This approach utilizes dimethylformamide as solvent and proceeds at room temperature over 12-24 hours, providing yields of 65-80% . The mild reaction conditions minimize side reactions and preserve sensitive functional groups, making it particularly suitable for complex substrates containing multiple reactive sites.

The 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) coupling system offers a cost-effective alternative with improved reliability [8] [7]. This method employs dichloromethane as solvent and typically achieves yields of 70-85% under ambient conditions [8]. The combination of EDC and HOBt provides efficient activation of the carboxylic acid while suppressing racemization and side product formation.

For challenging coupling reactions involving sterically hindered substrates or electron-deficient amines, the acid chloride approach demonstrates superior performance [9]. This method involves the initial conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride, followed by treatment with the amine in the presence of pyridine as base [9]. The protocol achieves yields of 75-88% with reduced reaction times (4-6 hours) [9].

The acyl fluoride methodology represents a specialized approach for difficult amide couplings [9]. This strategy involves the in situ formation of acyl fluorides and their subsequent reaction with amines at elevated temperatures [9]. While requiring more forcing conditions (60-80°C), this method proves effective for electron-deficient amines and sterically hindered substrates where conventional methods fail [9].

Microwave-assisted synthesis provides a rapid and efficient alternative for amide bond formation . This approach utilizes microwave irradiation to achieve elevated temperatures (80-120°C) in short reaction times (0.5-2 hours), resulting in yields of 70-85% . The method proves particularly valuable for process optimization and high-throughput synthesis applications.

Purification Techniques and Yield Optimization

The purification of benzyl-piperidine derivatives and related amide compounds requires careful selection of appropriate techniques based on the physical properties of the target molecule, reaction scale, and desired purity levels. Multiple purification strategies are available, each offering distinct advantages and limitations.

Table 3: Purification Methods and Performance

Purification MethodEluent/SolventRecovery Yield (%)Final Purity (%)Scale Applicability
Flash ChromatographyDCM/MeOH (25:1 to 10:1)75-8590-95mg to multi-gram
Recrystallization (EtOH)Hot ethanol70-8095-98g to kg scale
Recrystallization (CH₃CN)Hot acetonitrile65-7596-99g to kg scale
HPLC PurificationACN/H₂O/H₃PO₄90-9598-99.5mg to g scale
Preparative LCVarious gradients80-9095-98g to multi-gram

Flash column chromatography represents the most versatile purification technique for benzyl-piperidine derivatives, utilizing silica gel as the stationary phase with dichloromethane/methanol gradient elution systems [10] [11]. This method provides recovery yields of 75-85% with final purities of 90-95% [10]. The technique proves particularly effective for removing reaction byproducts and unreacted starting materials, though it requires careful optimization of the elution gradient to achieve optimal separation.

Recrystallization techniques offer superior purification efficiency for compounds exhibiting favorable crystallization properties [12] [13]. Ethanol-based recrystallization provides recovery yields of 70-80% with final purities of 95-98% [12]. The method involves dissolution of the crude product in hot ethanol followed by controlled cooling to promote crystal formation [12]. Acetonitrile-based recrystallization achieves slightly higher purities (96-99%) though with reduced recovery yields (65-75%) [12].

The recrystallization process can be optimized through careful control of cooling rates and seeding techniques [14]. Slow cooling promotes the formation of larger, more uniform crystals with improved purity profiles [14]. The addition of seed crystals can initiate crystallization under controlled conditions, reducing the likelihood of impurity incorporation [14].

High-performance liquid chromatography (HPLC) purification offers the highest purity levels (98-99.5%) with excellent recovery yields (90-95%) [15] [12]. This technique utilizes reverse-phase columns with acetonitrile/water/phosphoric acid mobile phases for effective separation of benzyl-piperidine derivatives [15]. The method proves particularly valuable for analytical-scale purifications and when very high purity requirements must be met.

Preparative liquid chromatography provides a scalable alternative to analytical HPLC, accommodating gram-scale purifications with recovery yields of 80-90% and purities of 95-98% [16]. This approach utilizes larger column dimensions and optimized flow rates to process substantial quantities of material while maintaining separation efficiency.

Yield optimization strategies encompass multiple factors including temperature control, solvent selection, catalyst optimization, and reaction time management. Temperature control proves critical for maximizing yields while minimizing side reactions [17] [18]. Optimal temperature ranges vary depending on the specific transformation, with typical values ranging from 25-80°C for most synthetic steps [18].

Solvent selection significantly impacts both reaction efficiency and product isolation [18]. Dichloromethane serves as the preferred solvent for amide coupling reactions due to its ability to dissolve both reactants and products while maintaining chemical inertness [18]. Tetrahydrofuran proves optimal for organometallic reactions, while dimethylformamide provides superior performance for challenging coupling reactions [18].

Catalyst optimization, particularly for hydrogenation and cyclization reactions, requires careful consideration of catalyst loading, support materials, and reaction atmosphere [4] [17]. Platinum on carbon demonstrates superior performance for selective hydrogenation reactions, while ytterbium triflate catalyzes pyrimidine formation reactions effectively [4] [17].

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

339.20591044 g/mol

Monoisotopic Mass

339.20591044 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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